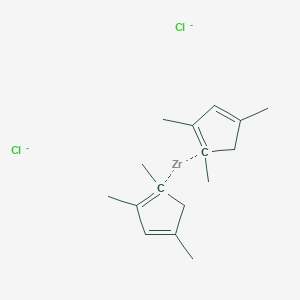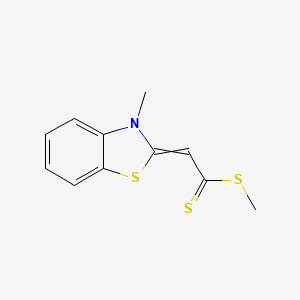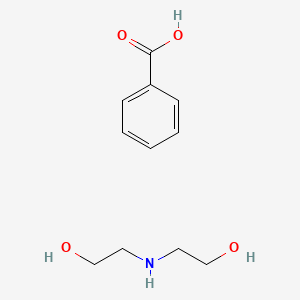
Benzoic acid;2-(2-hydroxyethylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;2-(2-hydroxyethylamino)ethanol is a compound that combines the properties of benzoic acid and 2-(2-hydroxyethylamino)ethanol. Benzoic acid is a simple aromatic carboxylic acid, widely used in the food and pharmaceutical industries as a preservative and intermediate in organic synthesis. 2-(2-hydroxyethylamino)ethanol, on the other hand, is an amino alcohol that finds applications in various chemical reactions and formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;2-(2-hydroxyethylamino)ethanol typically involves the reaction of benzoic acid with 2-(2-hydroxyethylamino)ethanol under controlled conditions. One common method is the esterification reaction, where benzoic acid is reacted with 2-(2-hydroxyethylamino)ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;2-(2-hydroxyethylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Nitrobenzoic acid, bromobenzoic acid, and sulfonated benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid;2-(2-hydroxyethylamino)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the formulation of drugs and as a preservative in pharmaceutical products.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzoic acid;2-(2-hydroxyethylamino)ethanol involves its interaction with molecular targets and pathways. The compound can act as a preservative by inhibiting the growth of microorganisms through disruption of their metabolic processes. It may also interact with enzymes and proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Benzoic acid;2-(2-hydroxyethylamino)ethanol can be compared with other similar compounds such as:
Salicylic acid: Another benzoic acid derivative with hydroxyl groups, known for its use in skincare products.
2-(2-aminoethylamino)ethanol: An amino alcohol similar to 2-(2-hydroxyethylamino)ethanol, used in various chemical formulations.
The uniqueness of this compound lies in its combined properties of benzoic acid and 2-(2-hydroxyethylamino)ethanol, making it versatile for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
53926-87-7 |
|---|---|
Formule moléculaire |
C11H17NO4 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
benzoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C7H6O2.C4H11NO2/c8-7(9)6-4-2-1-3-5-6;6-3-1-5-2-4-7/h1-5H,(H,8,9);5-7H,1-4H2 |
Clé InChI |
WPRSXOFWYFTXTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)O.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



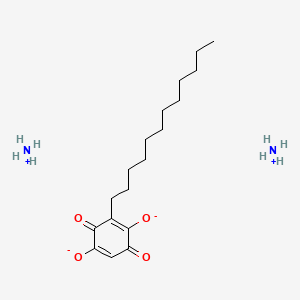
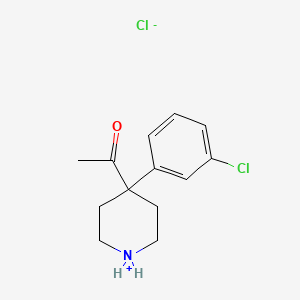
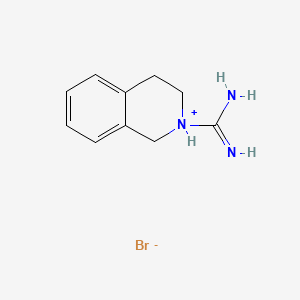
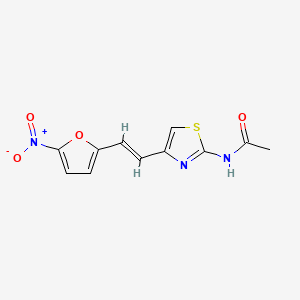
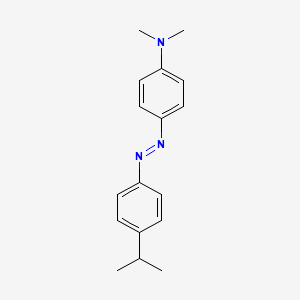
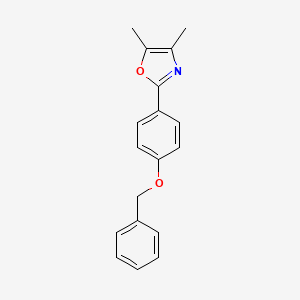
![2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)-](/img/structure/B13752630.png)
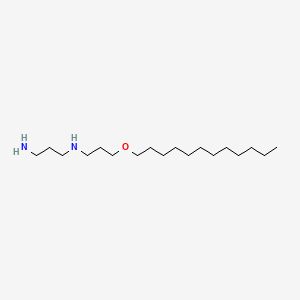
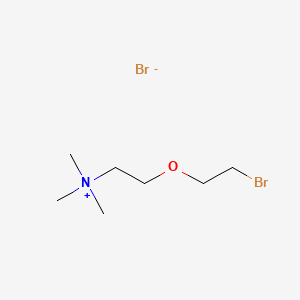
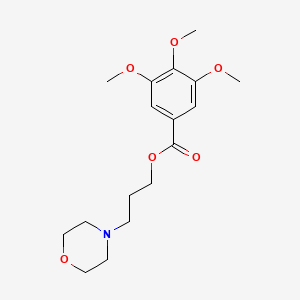
![[Chloro(nitro)methyl]benzene](/img/structure/B13752667.png)
